molecular formula C19H18FN3O2 B4795214 3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4795214
M. Wt: 339.4 g/mol
InChI Key: OOBRHHKBQHAIBG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 5-fluoroindole moiety linked via an ethyl group to a 3-acetylamino-substituted benzamide core. Its structure is characterized by:

  • Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.
  • Ethyl linker: Balances flexibility and rigidity for target engagement.

Properties

IUPAC Name

3-acetamido-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12(24)23-16-4-2-3-13(9-16)19(25)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBRHHKBQHAIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide typically involves the Fischer indole synthesis. This method uses methanesulfonic acid under reflux in methanol to produce the corresponding tricyclic indole . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Notum, which plays a role in Wnt signaling . This inhibition can upregulate Wnt signaling, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring
Compound Name Indole Substituent Key Modifications Biological Relevance Reference
3-(Acetylamino)-N~1~-[2-(5-Fluoro-1H-indol-3-yl)ethyl]benzamide 5-Fluoro Benzamide core, ethyl linker Potential sigma receptor affinity
3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide 5-Methyl Isobutyryl group instead of acetyl Increased steric bulk may alter binding
N-[2-(5-Fluoro-2-Phenyl-1H-indol-3-yl)ethyl]acetamide 5-Fluoro, 2-Phenyl Acetamide (shorter chain) vs. benzamide Enhanced π-stacking with phenyl group

Key Findings :

  • Fluoro vs. Methyl : The 5-fluoro substituent (electron-withdrawing) may improve metabolic stability compared to 5-methyl (electron-donating) .
  • Benzamide vs. Acetamide : Benzamide derivatives generally exhibit higher binding affinity to targets like sigma receptors due to extended conjugation .
Pharmacological Analogues Targeting Sigma Receptors

highlights benzamides such as N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) as sigma receptor ligands with high tumor uptake. Comparisons include:

  • Binding Affinity : [125I]PIMBA shows Kd = 5.80 nM for sigma-1 receptors, while fluoroindole-containing benzamides may exhibit similar or improved selectivity due to fluorine’s electronegativity .
  • Therapeutic Potential: Nonradioactive PIMBA inhibits prostate cancer cell colony formation (IC50 ~10–50 nM), suggesting the fluoroindole analog could share antitumor activity .

Example :

  • N-[2-(5-Fluoro-2-Phenyl-1H-indol-3-yl)ethyl]acetamide (): Synthesized via acetylation of the corresponding amine intermediate, achieving 85% yield .
Anticancer Activity
  • Sigma Receptor Targeting: Benzamides with fluoroindole groups may mimic [125I]PIMBA’s tumor-specific uptake, enabling diagnostic/therapeutic applications .
  • Colony Inhibition: Analogues like GR159897 () show nanomolar activity in prostate cancer models, suggesting structural parallels to the target compound .
Neuropharmacological Potential
  • 5-HT Receptor Modulation : Indole derivatives (e.g., LY303870 , ) exhibit affinity for serotonin receptors, hinting at neurological applications for the fluoroindole benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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3-(acetylamino)-N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

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